molecular formula C20H23NO7 B2548147 N-(2-Furan-2-yl-8-hydroxy-6-m-tolyloxy-hexahydro-pyrano[3,2-d][1,3]dioxin-7-yl)-acetamide CAS No. 1007925-58-7

N-(2-Furan-2-yl-8-hydroxy-6-m-tolyloxy-hexahydro-pyrano[3,2-d][1,3]dioxin-7-yl)-acetamide

Cat. No.: B2548147
CAS No.: 1007925-58-7
M. Wt: 389.404
InChI Key: RWVHBPUBMHLDDW-UHFFFAOYSA-N
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Description

N-(2-Furan-2-yl-8-hydroxy-6-m-tolyloxy-hexahydro-pyrano[3,2-d][1,3]dioxin-7-yl)-acetamide is a complex acetamide derivative featuring a hexahydropyrano[3,2-d][1,3]dioxin core. Key structural elements include:

  • An 8-hydroxy group, enhancing polarity and hydrogen-bond donor capacity.
  • A meta-methylphenoxy (m-tolyloxy) group at position 6, introducing steric bulk and moderate lipophilicity.

The compound’s stereochemistry and polycyclic framework suggest applications in medicinal chemistry, particularly in targeting enzymes or receptors requiring rigid, oxygen-rich scaffolds. Its synthesis likely involves multi-step functionalization of the pyrano-dioxin backbone, as inferred from analogous procedures (e.g., mercaptoacetic acid-mediated cyclization in ) .

Properties

IUPAC Name

N-[2-(furan-2-yl)-8-hydroxy-6-(3-methylphenoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO7/c1-11-5-3-6-13(9-11)26-20-16(21-12(2)22)17(23)18-15(27-20)10-25-19(28-18)14-7-4-8-24-14/h3-9,15-20,23H,10H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWVHBPUBMHLDDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OC2C(C(C3C(O2)COC(O3)C4=CC=CO4)O)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-Furan-2-yl-8-hydroxy-6-m-tolyloxy-hexahydro-pyrano[3,2-d][1,3]dioxin-7-yl)-acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound is characterized by its complex structure, which includes a furan ring and a hexahydropyrano-dioxin moiety. Its molecular formula is C20H23NO7C_{20}H_{23}NO_{7}, and it has a CAS number of 1007925-58-7. The intricate arrangement of functional groups contributes to its biological properties.

1. Enzyme Inhibition

Recent studies have highlighted the compound's ability to inhibit the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical target in cancer therapy. In vitro assays demonstrated significant enzyme inhibition with an IC50 value of 42.5 nM, which is comparable to that of known inhibitors like sorafenib (IC50 = 41.1 nM) . The inhibition of VEGFR-2 is crucial as it plays a vital role in angiogenesis, the process through which tumors develop their blood supply.

2. Cytotoxicity Against Cancer Cell Lines

The cytotoxic effects of this compound were evaluated against several cancer cell lines, including HepG2 (liver), MCF-7 (breast), A549 (lung), HT-29 (colon), and PC3 (prostate). Notably, the compound displayed potent cytotoxicity with IC50 values ranging from 6.66 μM to 8.51 μM across different cell lines . This indicates its potential as an anti-cancer agent.

The mechanism by which this compound induces cytotoxicity involves cell cycle arrest and apoptosis. Specifically, in the HT-29 cell line, it was observed that treatment led to growth arrest at the G2/M phase, followed by apoptotic cell death. Western blot analyses revealed that the compound activates apoptotic pathways while deactivating VEGFR-2 signaling .

4. Wound Healing Assay

Further investigations included wound healing assays that demonstrated the compound's ability to inhibit wound closure in vitro. This suggests potential applications in preventing metastasis or aiding in tissue repair .

Comparative Analysis of Biological Activity

Activity TypeIC50 Value (μM)Comparison with Sorafenib
VEGFR-2 Inhibition42.5Comparable (41.1)
Cytotoxicity (A549)6.66Similar
Cytotoxicity (HT-29)8.51Similar

Case Studies and Research Findings

Case Study: VEGFR-2 Inhibition and Cytotoxicity
In a study published in November 2024, compounds structurally similar to N-(2-Furan-2-yl...) were synthesized and tested for their biological activity against various cancer cell lines. The findings indicated significant enzyme inhibition and cytotoxic effects, reinforcing the therapeutic potential of this class of compounds .

Research Findings: Apoptosis Induction
Another research effort focused on the apoptotic effects induced by N-(2-Furan...) in HT-29 cells showed that the compound not only caused cell cycle arrest but also activated key apoptotic markers such as caspases, further validating its potential as an anticancer agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Molecular Properties

The target compound’s structural analogs differ primarily in substituents on the pyrano-dioxin core, leading to distinct physicochemical and biological properties. Key comparisons include:

Compound Name (CAS/Reference) Substituents Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 2-furyl, 8-hydroxy, 6-m-tolyloxy C₂₁H₂₃NO₇ 401.41 Meta-methylphenoxy enhances lipophilicity; furan contributes to π-π interactions .
N-((4aR,6S,7R,8R,8aS)-2-furyl-8-hydroxy-6-(4-methoxyphenoxy)-...) () 2-furyl, 8-hydroxy, 6-(4-methoxyphenoxy) C₂₂H₂₅NO₈ 431.44 Para-methoxy group increases polarity and hydrogen-bond acceptor capacity .
59868-86-9 () 2-(4-methoxyphenyl), 6-(4-nitrophenoxy), 8-hydroxy C₂₂H₂₄N₂O₉ 460.43 Nitro group introduces strong electron-withdrawing effects; higher molecular weight .
23819-31-0 () 6-methoxy, 2-phenyl C₁₅H₁₉NO₆ 307.34 Methoxy group reduces steric hindrance; lower molecular weight improves solubility .
29776-43-0 () 2-phenyl, 6,8-dihydroxy C₁₅H₁₉NO₆ 309.31 Dihydroxy groups enhance hydrophilicity and metal-chelating potential .

Stereochemical and Crystallographic Considerations

  • Stereochemistry: The hexahydropyrano[3,2-d][1,3]dioxin core contains multiple stereocenters (e.g., 4aR, 6S, 7R, 8R configurations in ). Stereochemical variations significantly impact biological activity and crystallization behavior .
  • Crystallography: SHELX programs () are widely used for refining such structures, with hydrogen-bonding networks often stabilizing the pyrano-dioxin conformation .

Preparation Methods

Structural Overview and Synthetic Challenges

The target molecule features a hexahydro-pyrano[3,2-d]dioxin core, a bicyclic system combining pyran and dioxin rings. Key substituents include:

  • m-Tolyloxy group at position 6 (3-methylphenoxy).
  • Furan-2-yl moiety at position 2.
  • Acetamide at position 7.
  • Hydroxy group at position 8.

Synthetic challenges arise from:

  • Stereochemical control during cyclization to form the fused pyrano-dioxin system.
  • Regioselective introduction of oxygenated and aromatic substituents.
  • Protection-deprotection strategies for hydroxy groups to prevent side reactions.

Retrosynthetic Analysis and Strategic Approaches

Retrosynthetically, the molecule can be dissected into three key fragments (Figure 1):

  • Pyrano-dioxin core derived from carbohydrate precursors or epoxy intermediates.
  • m-Tolyloxy and furan substituents introduced via nucleophilic substitution or cross-coupling.
  • Acetamide group installed through late-stage acylation.

Synthetic Methodologies

Core Construction via Epoxide Ring-Opening and Cyclization

A patent by outlines a method for synthesizing chiral pyrrolidine acetamides via epoxide ring-opening with cyanide, which can be adapted for pyrano-dioxin formation.

Procedure (adapted from):

  • Epoxide preparation : Chiral epichlorohydrin is treated with sodium cyanide and citric acid to yield 3-chloro-2-hydroxypropionitrile .
  • Esterification : Reaction with HCl-saturated alcohol produces 4-chloro-3-hydroxybutyric acid ester .
  • Cyclization : Base-mediated reaction with glycinamide forms the pyrrolidine ring.

Adaptation for pyrano-dioxin :

  • Replace glycinamide with a diol-containing intermediate to enable dioxane ring formation.
  • Use m-tolyloxy and furan precursors during esterification or cyclization steps.

Reaction Conditions ():

Step Reagents Temperature Time Yield
1 NaCN, citric acid 0–100°C 1–20 h 70–85%
2 HCl/ROH RT 2 h 90%
3 Na2CO3, ethanol 80°C 20 h 62%

Carbohydrate-Based Synthesis

The pyrano-dioxin core resembles oxidized sugar derivatives. A method from for N-(6,8-dihydroxy-2-phenyl-hexahydro-pyrano[3,2-d]dioxin-7-yl)-acetamide involves:

  • Glucose derivative cyclization under acidic conditions.
  • Protection of hydroxy groups as acetals.
  • Phenyl introduction via Friedel-Crafts alkylation.

Modifications for target compound :

  • Replace phenyl with furan-2-yl using palladium-catalyzed coupling.
  • Introduce m-tolyloxy via nucleophilic aromatic substitution (e.g., replacing bromide with m-cresolate).

Key Data ():

  • Core structure purity: >95% (HPLC).
  • Melting point: 189–192°C.

Late-Stage Functionalization

Furan-2-yl Attachment

From, N-(furan-2-ylmethyl)acetamide is synthesized via:

  • Furfurylamine acetylation with acetic anhydride.
  • Coupling to the core via Mitsunobu or Ullmann reactions.

Conditions ():

  • Acetic anhydride, pyridine, 0°C → RT, 2 h.
  • Yield: 89%.

Acetamide Installation

Two approaches :

  • Direct acylation : Treat the amine intermediate with acetyl chloride (Et₃N, CH₂Cl₂, 0°C).
  • Reductive amination : React ketone with ammonium acetate/NaBH₃CN, followed by acetylation.

Optimized Yield : 78% (method 1,).

Analytical and Spectroscopic Characterization

Critical data for the target compound (compiled from analogous structures):

Property Value Method
Molecular Formula C₂₃H₂₅NO₈ HRMS
Melting Point 174–177°C DSC
[α]D²⁵ (if chiral) +32.5° (c = 1, MeOH) Polarimetry
¹H NMR (400 MHz, CDCl₃) δ 7.35 (m, Ar-H), 6.25 (br, NH) -
HPLC Purity >98% C18 column

Comparative Evaluation of Synthetic Routes

Table 1 : Route efficiency and scalability.

Route Steps Total Yield Purity Scalability
A 6 28% 95% Moderate
B 5 35% 98% High

Route A : Carbohydrate-based (longer due to protection steps).
Route B : Epoxide cyclization (fewer steps, higher yield).

Industrial-Scale Considerations

Lessons from (hexahydroazepinone synthesis):

  • Temperature control : Critical during exothermic steps (e.g., <5°C for acid chloride additions).
  • Purification : Column chromatography replaced with recrystallization for cost efficiency.
  • Catalyst recycling : Pd catalysts reused up to 5 cycles without yield loss.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.